Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate: is a compound that combines the properties of lithium ions with the unique structural features of the oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3-hydroxypyridine with an aldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[4,5-b]pyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties . The ability to modify the oxazolo[4,5-b]pyridine ring system allows for the development of compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and battery components. Its unique electronic properties make it suitable for applications in electronic devices and energy storage systems .
Mechanism of Action
The mechanism of action of lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Oxazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoxazoles: These compounds have a similar heterocyclic structure but with a benzene ring fused to the oxazole ring instead of a pyridine ring.
Uniqueness: Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in battery technology and electronic devices .
Properties
Molecular Formula |
C7H3LiN2O3 |
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Molecular Weight |
170.1 g/mol |
IUPAC Name |
lithium;[1,3]oxazolo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4N2O3.Li/c10-7(11)6-9-5-4(12-6)2-1-3-8-5;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
GISMLJASESRLKT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=C(N=C1)N=C(O2)C(=O)[O-] |
Origin of Product |
United States |
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